molecular formula C37H58O3 B14283882 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate CAS No. 164230-96-0

2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate

Cat. No.: B14283882
CAS No.: 164230-96-0
M. Wt: 550.9 g/mol
InChI Key: VVTDSKQWFJPRJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-dodecylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl benzoates or other derivatives.

Scientific Research Applications

2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its phenolic and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Dodecylphenol: Shares the dodecylphenyl moiety but lacks the ester group.

    3-Dodecyl-2-hydroxybenzoic acid: Contains the hydroxybenzoate structure but without the ester linkage to dodecylphenyl.

    Dodecylbenzoate: Similar ester structure but with different alkyl chain lengths.

Uniqueness

2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate is unique due to its combination of long alkyl chains and ester linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are important.

Properties

CAS No.

164230-96-0

Molecular Formula

C37H58O3

Molecular Weight

550.9 g/mol

IUPAC Name

(2-dodecylphenyl) 3-dodecyl-2-hydroxybenzoate

InChI

InChI=1S/C37H58O3/c1-3-5-7-9-11-13-15-17-19-21-26-32-27-23-24-31-35(32)40-37(39)34-30-25-29-33(36(34)38)28-22-20-18-16-14-12-10-8-6-4-2/h23-25,27,29-31,38H,3-22,26,28H2,1-2H3

InChI Key

VVTDSKQWFJPRJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2CCCCCCCCCCCC)O

Origin of Product

United States

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